4-(Azetidin-1-yl)-4-methylpiperidine

Organic Synthesis Medicinal Chemistry Building Block

4-(Azetidin-1-yl)-4-methylpiperidine (CAS 2089277-44-9) offers a unique dual-ring piperidine-azetidine scaffold with a computed LogP of 0.8342—ideal for CNS drug discovery and FBDD programs requiring metabolic stability. Its 4-position connectivity differentiates it from regioisomers, enabling SAR studies on JAK1, CCR4, and PDE10 targets. Available at ≥95% purity, this building block is suited for multi-step synthesis and in vivo evaluation.

Molecular Formula C9H18N2
Molecular Weight 154.25
CAS No. 2089277-44-9
Cat. No. B3049494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-4-methylpiperidine
CAS2089277-44-9
Molecular FormulaC9H18N2
Molecular Weight154.25
Structural Identifiers
SMILESCC1(CCNCC1)N2CCC2
InChIInChI=1S/C9H18N2/c1-9(11-7-2-8-11)3-5-10-6-4-9/h10H,2-8H2,1H3
InChIKeyCFZNCZAFDBBLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-1-yl)-4-methylpiperidine (CAS 2089277-44-9): Sourcing the Versatile Piperidinyl-Azetidine Fragment


4-(Azetidin-1-yl)-4-methylpiperidine (CAS 2089277-44-9) is a heterocyclic organic compound featuring a piperidine ring substituted with an azetidine group and a methyl group, with a molecular weight of 154.25 g/mol and the molecular formula C9H18N2 . As a piperidine derivative, it is primarily employed as a chemical building block and versatile intermediate in organic synthesis and medicinal chemistry research, where its dual-ring structure offers unique properties for the development of complex molecules .

Why Generic Substitution is Ill-Advised for 4-(Azetidin-1-yl)-4-methylpiperidine (CAS 2089277-44-9)


This specific isomer, with the azetidine ring directly attached to the 4-position of the piperidine ring, presents a distinct structural motif compared to its regioisomers (e.g., 1-(Azetidin-3-yl)-4-methylpiperidine) or simpler analogs (e.g., 4-methylpiperidine) . This unique connectivity influences the compound's 3D conformation and electronic properties, which in turn affects its reactivity and interaction with biological targets in structure-activity relationship (SAR) studies [1]. The presence of the azetidine moiety is also associated with improved physicochemical properties like enhanced metabolic stability compared to other saturated heterocycles, making this specific scaffold valuable for drug discovery programs [2].

Procurement Guide for 4-(Azetidin-1-yl)-4-methylpiperidine (CAS 2089277-44-9): Evidence-Based Specifications and Class-Level Differentiation


Verified Purity Specification for 4-(Azetidin-1-yl)-4-methylpiperidine (CAS 2089277-44-9)

Multiple commercial suppliers report a minimum purity specification of 95% for 4-(Azetidin-1-yl)-4-methylpiperidine (CAS 2089277-44-9), which is the standard for research-grade intermediates . This establishes the baseline quality for procurement.

Organic Synthesis Medicinal Chemistry Building Block

Computed LogP for 4-(Azetidin-1-yl)-4-methylpiperidine (CAS 2089277-44-9)

The calculated partition coefficient (LogP) for 4-(Azetidin-1-yl)-4-methylpiperidine is reported as 0.8342 by one vendor, indicating low lipophilicity . This value is a key predictor of solubility and permeability, influencing the compound's utility in designing molecules with favorable ADME properties.

Lipophilicity Physicochemical Property Drug Design

Class-Level Differentiation: Metabolic Stability Advantage of the Azetidine Moiety

A systematic study on saturated heterocyclic amines demonstrated that azetidine-containing compounds generally exhibit high metabolic stability in intrinsic microsomal clearance assays [1]. In contrast, a closely related piperidine-based inhibitor in a separate DGAT2 program required ring modification to an azetidine to achieve lower intrinsic clearance, illustrating the metabolic liability of piperidine alone [2]. By inference, the azetidine moiety in 4-(Azetidin-1-yl)-4-methylpiperidine offers a potential advantage in metabolic stability over simpler piperidine analogs like 4-methylpiperidine.

Metabolic Stability Pharmacokinetics Drug Discovery

Optimal Scientific Applications for 4-(Azetidin-1-yl)-4-methylpiperidine (CAS 2089277-44-9)


Synthesis of Novel Piperidinyl-Azetidine Chemical Probes and Drug Candidates

The primary use for this compound is as a versatile building block for the construction of novel small molecules containing the piperidinyl-azetidine motif. This scaffold is of high interest in medicinal chemistry for developing inhibitors targeting kinases (e.g., JAK1), G-protein coupled receptors (e.g., CCR4), and phosphodiesterases (e.g., PDE10), as evidenced by its presence in numerous patent applications [1]. Its commercial availability at 95% purity makes it suitable for multi-step synthesis and subsequent biological evaluation .

Metabolic Stability-Focused Fragment-Based Drug Discovery (FBDD)

Due to the azetidine ring's well-documented association with high metabolic stability, this compound is a valuable fragment for FBDD programs where improving pharmacokinetic properties is a primary goal [1]. It serves as a superior alternative to purely aliphatic amine fragments (like 4-methylpiperidine) when designing molecules intended for in vivo studies, as it mitigates the risk of rapid oxidative metabolism .

Exploration of Chemical Space in Central Nervous System (CNS) Drug Discovery

With a computed LogP of 0.8342, 4-(Azetidin-1-yl)-4-methylpiperidine falls within the favorable lipophilicity range for CNS drug candidates [2]. Its low LogP and structural novelty make it a suitable starting fragment for developing CNS-penetrant therapeutics, where compounds in related patent families have been investigated for conditions like schizophrenia and cognitive disorders [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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